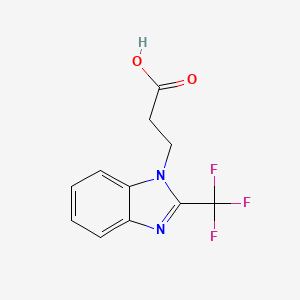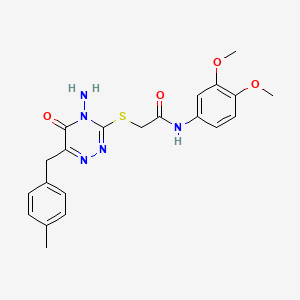
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid is a compound that features a benzimidazole ring substituted with a trifluoromethyl group at the 2-position and a propionic acid moiety at the 1-position. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-trifluoromethylbenzaldehyde, followed by cyclization to form the benzimidazole ring. The resulting intermediate is then reacted with a propionic acid derivative to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents include halogens and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets .
Comparación Con Compuestos Similares
Similar compounds to 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid include:
2-Trifluoromethyl-benzimidazole: Lacks the propionic acid moiety but shares the trifluoromethyl-substituted benzimidazole core.
2-Methyl-benzimidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzimidazole: The parent compound without any substituents.
This compound is unique due to the presence of both the trifluoromethyl group and the propionic acid moiety, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)10-15-7-3-1-2-4-8(7)16(10)6-5-9(17)18/h1-4H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMSSWHMBCANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2671065.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2671069.png)
![2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2671070.png)


![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)


![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)
